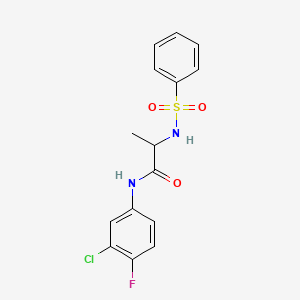![molecular formula C13H19BrN2O4S B4155616 2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide](/img/structure/B4155616.png)
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide
Descripción general
Descripción
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide is an organic compound with the molecular formula C13H19BrN2O4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and an alaninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide typically involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonylating agent, such as chlorosulfonic acid, under controlled conditions.
Coupling with Alaninamide: The bromophenyl sulfonyl intermediate is then coupled with N-(3-methoxypropyl)alaninamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)alaninamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)alaninamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)alaninamide
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-10(13(17)15-8-3-9-20-2)16-21(18,19)12-6-4-11(14)5-7-12/h4-7,10,16H,3,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYJKWSCRRBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(benzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155565.png)
![2-(benzenesulfonamido)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155569.png)



![2-[(4-bromophenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4155618.png)
![2-[(4-bromophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4155629.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B4155638.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide](/img/structure/B4155642.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4155645.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4155651.png)
